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Compound of Interest

Compound Name:
Methyl 2-(benzyloxy)-5-

fluorobenzoate

CAS No.: 1807339-09-8

Cat. No.: B6315197

Get Quote

Executive Summary
Methyl 5-fluoro-2-(phenylmethoxy)benzoate (CAS: 1807339-09-8) is a fluorinated ester

derivative of salicylic acid. Structurally, it consists of a methyl benzoate core substituted with a

fluorine atom at the 5-position and a phenylmethoxy (benzyloxy) group at the 2-position.[1] This

compound serves as a critical protected building block in the synthesis of pharmaceutical

agents, particularly those targeting soluble guanylate cyclase (sGC) stimulation and kinase

inhibition. The benzyl group acts as a robust protecting group for the phenolic hydroxyl,

allowing selective functionalization of the ester or the aromatic ring without interference.

Chemical Identity & Nomenclature
Accurate identification is paramount for regulatory compliance and database searching. The

following table consolidates the primary identifiers for this compound.
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Identifier Type Value / Description

IUPAC Name Methyl 5-fluoro-2-(phenylmethoxy)benzoate

Common Synonyms

Methyl 5-fluoro-2-(benzyloxy)benzoate; Benzoic

acid, 5-fluoro-2-(phenylmethoxy)-, methyl ester;

Methyl 2-benzyloxy-5-fluorobenzoate

CAS Registry Number 1807339-09-8

Molecular Formula C₁₅H₁₃FO₃

Molecular Weight 260.26 g/mol

SMILES
COC(=O)C1=C(OCC2=CC=CC=C2)C=CC(F)=

C1

InChIKey

Predicted based on structure:[1][2][3][4]

[5]WZYOZIRZLTZSNJ-UHFFFAOYSA-N

(Analogous)

Appearance White to off-white solid (typically)

Solubility
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble

in Water

Structural Analysis & Reactivity Profile
The compound features three distinct functional zones that dictate its chemical behavior:

Methyl Ester (C-1): Susceptible to hydrolysis (to acid) or reduction (to alcohol/aldehyde).

Benzyloxy Group (C-2): A stable ether linkage protecting the phenol. It can be cleaved via

catalytic hydrogenation (H₂/Pd-C) or strong acid (HBr/AcOH) to restore the free phenol.

Fluorine Substituent (C-5): Increases lipophilicity and metabolic stability. It deactivates the

ring towards electrophilic aromatic substitution but activates it for specific nucleophilic

attacks if the ring is electron-deficient.

Visualizing the Structural Logic
The following diagram illustrates the functional connectivity and potential reaction sites.
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Figure 1: Functional group analysis of Methyl 5-fluoro-2-(phenylmethoxy)benzoate.

Synthesis Protocol: Williamson Ether Synthesis
The most reliable route to Methyl 5-fluoro-2-(phenylmethoxy)benzoate is the O-alkylation of

Methyl 5-fluoro-2-hydroxybenzoate using benzyl bromide. This method ensures high yield and

regioselectivity.

Reaction Scheme

Methyl 5-fluoro-2-hydroxybenzoate + Benzyl Bromide + K₂CO₃

Methyl 5-fluoro-2-(phenylmethoxy)benzoate + KBr + CO₂ + H₂O

Experimental Procedure
Reagents:

Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq) [CAS: 391-92-4][1]

Benzyl Bromide (1.2 eq)[6]
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

Potassium Iodide (KI), catalytic (0.1 eq)

Acetone (Reagent Grade) or DMF (for faster rates)

Step-by-Step Protocol:

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve Methyl 5-fluoro-2-hydroxybenzoate (10 mmol) in Acetone (50 mL).

Base Addition: Add Potassium Carbonate (20 mmol) and a catalytic amount of Potassium

Iodide (1 mmol). Stir the suspension at room temperature for 15 minutes to initiate

deprotonation of the phenol.

Alkylation: Add Benzyl Bromide (12 mmol) dropwise via a syringe or addition funnel.

Reflux: Heat the mixture to reflux (approx. 60°C) and stir vigorously for 4–6 hours.

Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting material

(phenol) will have a lower Rf than the product (ether).

Work-up:

Cool the mixture to room temperature.

Filter off the inorganic solids (KBr, excess K₂CO₃) and wash the filter cake with acetone.

Concentrate the filtrate under reduced pressure to obtain a crude residue.[4]

Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL)

and Brine (1 x 30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

Optional: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column

chromatography if high purity (>99%) is required.

Synthesis Workflow Diagram
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Figure 2: Step-by-step synthesis workflow for the target compound.

Characterization & Quality Control
Upon isolation, the compound must be characterized to confirm identity.
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Technique Expected Signals / Parameters

¹H NMR (400 MHz, CDCl₃)

δ 7.30–7.45 (m, 5H): Benzyl aromatic protons.

[7] δ 7.50 (dd, 1H): H-6 of benzoate (ortho to

ester). δ 7.15 (m, 1H): H-4 of benzoate. δ 6.95

(dd, 1H): H-3 of benzoate. δ 5.15 (s, 2H):

Benzylic -CH₂- protons (Singlet). δ 3.89 (s, 3H):

Methyl ester -OCH₃ protons (Singlet).[6]

¹³C NMR

δ 166.5: Carbonyl (C=O). δ 52.3: Methyl ester

carbon. δ 70.8: Benzylic carbon (-CH₂-). δ

158.0: C-F coupling (d).

Mass Spectrometry (ESI) [M+H]⁺: 261.26 m/z [M+Na]⁺: 283.25 m/z

Applications in Drug Development
Methyl 5-fluoro-2-(phenylmethoxy)benzoate is primarily utilized as a protected intermediate in

the synthesis of complex pharmaceutical agents.

Salicylate Analogs: It serves as a precursor for 5-fluoro-salicylic acid derivatives. The benzyl

group protects the phenol during harsh reactions (e.g., nitration, chlorination) at the phenyl

ring.

sGC Stimulator Research: Structural analogs (e.g., where the benzyl group is substituted

with 2-fluorobenzyl) are key intermediates for drugs like Vericiguat. This specific

unsubstituted benzyl compound is often used in Structure-Activity Relationship (SAR)

studies to determine the necessity of the 2-fluoro substituent on the benzyl ring for biological

activity.

Kinase Inhibitors: The 5-fluoro-2-alkoxybenzoate motif is a common pharmacophore in

kinase inhibitors, where the fluorine atom modulates metabolic stability and binding affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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